molecular formula C17H18N2O3 B12499093 benzyl N-(1-carbamoyl-2-phenylethyl)carbamate

benzyl N-(1-carbamoyl-2-phenylethyl)carbamate

Cat. No.: B12499093
M. Wt: 298.34 g/mol
InChI Key: HHBOFAIEPRHUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-(1-Carbamoyl-2-Phenylethyl)carbamate is a synthetic organic compound belonging to the class of phenylalanine and derivatives . Compounds with this core structure are of significant interest in medicinal chemistry research, particularly as intermediates in the synthesis of more complex molecules and as potential modulators of enzymatic activity. Structurally related carbamate-protected amino acid derivatives have been investigated for their interaction with cysteine protease enzymes, such as cathepsin F in humans and cruzipain in Trypanosoma cruzi . These enzymes are involved in critical physiological and pathological processes, making them targets for research in areas like autoimmune disorders and parasitic diseases . Furthermore, structurally similar benzyl carbamate scaffolds have been explored in neuroscientific research for their potential to modulate enzymes like β-secretase 1 (BACE1), which is implicated in the pathogenesis of Alzheimer's disease . The presence of the carbamate and carbamoyl groups on the phenylalanine-derived backbone provides a versatile platform for further chemical modification, making it a valuable building block for constructing peptide mimetics and small-molecule libraries. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c18-16(20)15(11-13-7-3-1-4-8-13)19-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBOFAIEPRHUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Substrate : (S)-2-amino-1-phenylethanol or its derivatives are common starting materials. The amine is often protected as a benzyl carbamate (Cbz group) to prevent unwanted side reactions.
  • Reagents : Carbamoyl halides (e.g., cyanomethyl carbamoyl chloride) are used with bases such as triethylamine or sodium hydride to deprotonate the amine.
  • Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous conditions.
  • Yield : 60–85%, depending on steric and electronic factors.

Example Protocol :

  • Dissolve (S)-benzyl N-(2-hydroxy-1-phenylethyl)carbamate (1.0 eq) in DCM.
  • Add cyanomethyl carbamoyl chloride (1.2 eq) and triethylamine (2.0 eq) at 0°C.
  • Stir at room temperature for 12 hours.
  • Quench with water, extract with DCM, and purify via column chromatography.

Coupling Reactions Using Benzyl Chloroformate

Benzyl chloroformate (Cbz-Cl) is widely employed to introduce the benzyl carbamate group. This method is effective for sequential protection and functionalization.

Stepwise Synthesis

  • Amine Protection : React 1-amino-2-phenylethane with Cbz-Cl in the presence of a base (e.g., NaOH) to form benzyl N-(2-phenylethyl)carbamate.
  • Carbamoylation : Treat the intermediate with a carbamoylating agent (e.g., phosgene derivatives or urea) under controlled pH.

Key Considerations :

  • Temperature : 0–25°C to minimize side reactions.
  • Catalysts : DMAP (4-dimethylaminopyridine) enhances acylation efficiency.
  • Yield : 70–90% for the protection step; 50–75% for carbamoylation.

Reductive Amination Pathways

Reductive amination offers a route to introduce both the carbamate and carbamoyl groups in tandem.

Protocol Overview:

  • Intermediate Formation : React benzyl N-(2-oxo-1-phenylethyl)carbamate with methylamine or urea.
  • Reduction : Use sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts to reduce the imine intermediate.
  • Isolation : Purify via recrystallization or chromatography.

Conditions :

  • Solvent : Methanol or ethanol.
  • pH : Buffered at 6–7 using acetic acid or ammonium acetate.
  • Yield : 55–80%.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Nucleophilic Substitution High selectivity for primary amines Requires anhydrous conditions 60–85%
Cbz-Cl Coupling Scalable, uses commercial reagents Multi-step purification needed 50–90%
Reductive Amination Tandem functionalization Sensitive to steric hindrance 55–80%

Troubleshooting and Optimization

  • Impurity Control : Dimerization or over-alkylation can occur during carbamoylation. Use excess carbamoyl halide (1.5 eq) and monitor via TLC.
  • Stereochemistry : Chiral centers may racemize under basic conditions. Opt for low temperatures (0–5°C) and short reaction times.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates byproducts.

Emerging Techniques and Innovations

  • Flow Chemistry : Continuous-flow systems improve heat transfer and reduce side reactions in carbamoylation steps.
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) enable green synthesis under mild conditions, though yields remain modest (40–60%).

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogues and their distinguishing features:

Compound Name Structural Variation vs. Target Compound Key Properties/Applications Reference
Benzyl N-(1-hydroxy-2-phenylethyl)carbamate Hydroxy group replaces carbamoyl at C-1 Precursor in α-amidoalkylation reactions; lower polarity due to -OH
17-O-[N-(Benzyl)carbamoyl]latrunculin A Benzyl carbamate side chain fused to a macrolide scaffold Antimetastatic activity in prostate cancer cells; enhanced solubility
Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate (Compound 23) Ethyl group replaces phenylethyl chain; ketone at C-1 High selectivity for AChE inhibition (IC₅₀ = 0.12 µM)
Fentanyl methyl carbamate Methyl carbamate replaces benzyl; opioid backbone Schedule I opioid analogue; forensic applications
Benzyl [(2R)-4,5-dihydroxypentan-2-yl]carbamate Dihydroxypentane chain replaces phenylethyl Intermediate in DNA repair studies

Stereochemical Considerations

The (R)-enantiomer of benzyl N-(1-carbamoyl-2-phenylethyl)carbamate is commercially prevalent (Enamine, Fluorochem), with applications in chiral pool synthesis. In contrast, its diastereomer, benzyl N-[(2S)-3-methyl-1-oxobutyl]carbamate, shows reduced enzymatic recognition due to steric hindrance from the methyl branch .

Biological Activity

Benzyl N-(1-carbamoyl-2-phenylethyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique molecular structure that combines a benzyl group with a carbamate moiety attached to a phenylethyl group. This structural configuration may contribute to its diverse biological activities, including interactions with various enzymes and receptors.

The mechanism of action for this compound involves its interaction with specific molecular targets. It is hypothesized that the compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The precise pathways and targets are still under investigation, but preliminary studies suggest significant interactions with cholinergic systems, which are crucial for neurotransmission.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Antitumor Potential : Studies have indicated that derivatives of carbamate compounds can inhibit tumor cell proliferation, suggesting that this compound may possess similar properties. For instance, related compounds have shown effectiveness against various cancer cell lines .
  • Neuroprotective Effects : Some research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases. The interaction with cholinergic pathways may enhance cognitive functions and protect against neuronal damage .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Inhibition of Acetylcholinesterase (AChE) : A study on sulfonamide-based carbamates indicated that similar compounds exhibit strong inhibition of AChE, which could be relevant for developing treatments for Alzheimer’s disease .
  • Antibiotic-Induced Intestinal Injury : Research on related compounds has demonstrated protective effects against antibiotic-induced intestinal injury, highlighting the potential therapeutic applications in gastrointestinal health .
  • Antitumor Activity : In vitro studies have shown that certain carbamate derivatives can inhibit tumor cell lines effectively. For example, compounds were tested against laryngeal carcinoma cells and showed significant cytotoxicity .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameBiological ActivityMechanism
Benzyl CarbamateModerate antimicrobialEnzyme inhibition
Methyl CarbamateAntitumor effectsCell cycle arrest
This compoundAntimicrobial, neuroprotectiveEnzyme modulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.